molecular formula C19H17ClFN3O2 B2912572 N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1172921-27-5

N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2912572
CAS No.: 1172921-27-5
M. Wt: 373.81
InChI Key: LQXBOCIDWXMLTN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole carboxamide derivative characterized by a 2-chlorophenyl group at the carboxamide position, a 4-fluorophenyl group at the pyrazole ring’s N1 position, and a propoxy substituent at the C4 position. Pyrazole carboxamides are a well-studied class of compounds, particularly as cannabinoid CB1 receptor antagonists . The 2-chlorophenyl and 4-fluorophenyl moieties likely enhance receptor binding through hydrophobic and electronic interactions, while the propoxy group may influence solubility and metabolic stability.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2/c1-2-11-26-17-12-24(14-9-7-13(21)8-10-14)23-18(17)19(25)22-16-6-4-3-5-15(16)20/h3-10,12H,2,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXBOCIDWXMLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorophenyl and fluorophenyl groups. This can be achieved using electrophilic aromatic substitution reactions.

    Introduction of the Propoxy Group: The final step involves the alkylation of the pyrazole ring with propyl halides under basic conditions to introduce the propoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ in substituent patterns, which critically affect their pharmacological profiles. Key comparisons include:

Compound Name (CAS or Identifier) Key Substituents Molecular Formula Molecular Weight Biological Activity (IC50) Reference
Target Compound 1-(4-Fluorophenyl), 4-propoxy, N-(2-chlorophenyl) C19H17ClFN3O2 392.8* Not reported
5-(4-Chlorophenyl)-... (Acta Cryst. 2009) 1-(2,4-Dichlorophenyl), 4-methyl, N-(3-pyridylmethyl) C22H16Cl3N3O 452.7 0.139 nM (CB1 antagonist)
4-Ethoxy-1-(4-fluorophenyl)-... (1172917-86-0) 1-(4-Fluorophenyl), 4-ethoxy, N-(2-methoxyethyl) C15H18FN3O3 307.32 Not reported
N-((S)-1-Amino-3-(3-F... (1047645-82-8) 5-Chloro-thiophene, 4-(4-chloro-1-methyl-pyrazole), N-(3-fluorophenyl-propan-2-yl) C18H18Cl3FN4OS 435.7 Not reported

*Calculated molecular weight based on formula C19H17ClFN3O2.

Pharmacological Implications

  • CB1 Antagonism : The compound in demonstrates high CB1 affinity (IC50 = 0.139 nM), attributed to its dichlorophenyl and pyridylmethyl groups. The target compound’s fluorophenyl and chlorophenyl groups may similarly enhance receptor binding, though the absence of a pyridyl group could reduce potency .
  • Metabolic Stability : The propoxy group in the target compound may confer longer half-life compared to ethoxy analogs (), as longer alkyl chains resist oxidative metabolism .

Biological Activity

N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClFN2OC_{17}H_{16}ClFN_2O. Its structure features a pyrazole ring, which is pivotal for its biological activity. The presence of halogen substituents (chlorine and fluorine) may influence its pharmacokinetic properties and receptor interactions.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have been evaluated in various in vivo models, demonstrating their ability to inhibit pro-inflammatory cytokines. A study involving a carrageenan-induced paw edema model showed that certain pyrazole derivatives reduced edema significantly compared to control groups .

CompoundDose (mg/kg)Edema Inhibition (%)Reference
This compound2562.5
Standard Drug (Indomethacin)1075

2. Analgesic Activity

In analgesic assays, pyrazole derivatives have shown promising results. The tested compound was subjected to the hot plate test, where it exhibited significant pain relief comparable to established analgesics like acetaminophen. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in pain signaling pathways .

3. Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines. For example, the MTT assay was utilized to evaluate cytotoxicity against human cancer cell lines such as HCT-116 and PC-3. Results indicated that the compound exhibits a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)Reference
HCT-11615.5
PC-322.9

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. Substituents such as halogens (e.g., chlorine and fluorine) enhance lipophilicity and interaction with biological targets. The SAR studies suggest that electron-withdrawing groups increase potency against inflammatory and cancerous cells, making modifications to the pyrazole core a critical factor in drug design .

Case Studies

Several studies have focused on the pharmacological evaluation of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A study demonstrated that a series of pyrazole derivatives, including this compound, significantly inhibited paw edema in rats, suggesting strong anti-inflammatory properties.
  • Cytotoxicity Evaluation : In vitro testing against multiple cancer cell lines revealed that compounds with similar structural motifs showed promising anticancer activity, with IC50 values indicating effective cytotoxicity.

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